2-Bromo-3-fluoro-5-methoxyphenol

Description

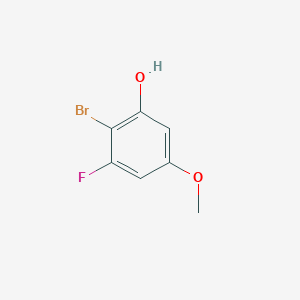

2-Bromo-3-fluoro-5-methoxyphenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at position 3, and a methoxy group (-OCH₃) at position 3. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine enhances metabolic stability and lipophilicity, while the bromine atom offers reactivity for further functionalization (e.g., Suzuki coupling) .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLOJWCHPFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785528-41-7 | |

| Record name | 2-bromo-3-fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-5-methoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Coupling Products: Biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

2-Bromo-3-fluoro-5-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Bromo-3-fluoro-5-methoxyphenol exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

Comparative Data Table

| Compound Name | CAS Number | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 2-Bromo-3-fluoro-5-methoxyphenol | Not Provided | Br (2), F (3), -OCH₃ (5) | High acidity, metabolic stability | Pharmaceuticals, agrochemicals |

| 2-Bromo-5-methoxyphenol | 63604-94-4 | Br (2), -OCH₃ (5) | Moderate acidity, hazardous | Organic synthesis |

| 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 | Br (4), F (5), -NO₂ (2) | High acidity, reactive | Explosives, dyes |

| 5-Bromo-2'-fluoro-3'-methoxybiphenyl | 1351668-20-6 | Br (5), F (2'), -OCH₃ (3') | Lipophilic, conjugated system | Kinase inhibitors, materials science |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | Br (2), -OCH₃ (4'), ketone | Volatile, photoreactive | Organic synthesis |

Activité Biologique

2-Bromo-3-fluoro-5-methoxyphenol is an aromatic compound characterized by its unique combination of halogenated and methoxy functionalities. Its molecular formula is , and it has garnered attention for its potential applications in drug synthesis and various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight: 221.02 g/mol

- Boiling Point: Approximately 246.49ºC at 760 mmHg

- Density: 1.586 g/cm³

The presence of bromine and fluorine enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance binding affinities, potentially leading to significant therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or other diseases.

- Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were recorded at approximately 4.64 µM for Jurkat cells and 8.47 µM for MCF-7 cells .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BPU (related) | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| BPU (related) | MCF-7 | 8.47 | Induces apoptosis |

| BPU (related) | HeLa | 9.22 | Inhibits cell proliferation |

These findings suggest that similar compounds may exhibit comparable biological activities due to structural similarities.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets or other chemical species. Investigating binding affinities with enzymes or receptors could reveal insights into its potential therapeutic applications. For example, computational docking studies have shown promising binding results with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Case Studies

- In Vitro Studies:

- A study evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines using MTT assays. Results indicated significant growth inhibition, suggesting potential use as an anticancer agent.

- In Vivo Studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-fluoro-5-methoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a phenol precursor. For example:

- Step 1 : Methoxylation at the 5-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Directed fluorination via electrophilic substitution (e.g., Selectfluor® in acetonitrile at 60°C) .

- Step 3 : Bromination using NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeBr₃) .

- Critical Factors : Temperature control during fluorination (to avoid over-halogenation) and stoichiometric ratios for bromination. Purity of intermediates should be verified via HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% threshold) .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Elemental Analysis : Validate C, H, Br, F, and O percentages against theoretical values .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and moisture absorption (critical for boronic acid derivatives; see ).

- Safety : Use fume hoods for synthesis steps involving brominating agents (NBS) and fluorinating reagents (Selectfluor®). PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How do electronic effects of the bromo, fluoro, and methoxy substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing fluoro substituent meta to bromo enhances electrophilicity at the para position, directing palladium catalysts to the desired site .

- Methoxy Group : Ortho to bromo, its electron-donating nature stabilizes intermediates via resonance, reducing side reactions.

- Validation : Compare coupling yields using Pd(PPh₃)₄ vs. PdCl₂(dppf) and track regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting at δ 6.8–7.1 ppm:

- Hypothesis 1 : Rotameric forms due to restricted rotation (common in ortho-substituted aromatics).

- Hypothesis 2 : Trace impurities from incomplete bromination.

- Validation :

- VT-NMR (Variable Temperature) : Elevating temperature to 60°C simplifies splitting if caused by rotamers .

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .

- Reference Data : Cross-check with crystallographic data (e.g., bond angles in (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(difluoroterphenyl)prop-2-en-1-one ).

Q. What strategies mitigate decomposition during prolonged storage or under reactive conditions?

- Methodological Answer :

- Stability Tests :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >150°C) .

- Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., demethylation or debromination) .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Case Study : If melting point (mp) varies between 42–44°C (literature) vs. 48–50°C (observed):

- Step 1 : Re-crystallize from ethyl acetate/hexane (1:3) to remove impurities .

- Step 2 : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms .

- Step 3 : Compare with structurally similar compounds (e.g., 4-Bromo-2-chlorophenol, mp 48–51°C ).

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.02 g/mol | Calculated |

| HPLC Purity Threshold | >97.0% (HPLC) | |

| Storage Temperature | 0–6°C | |

| Melting Point (Observed) | 48–50°C (after recrystallization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.